Néplanocine A

Vue d'ensemble

Description

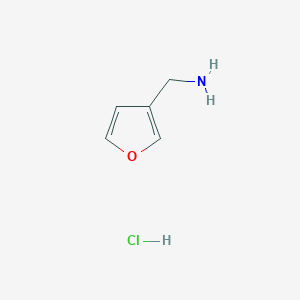

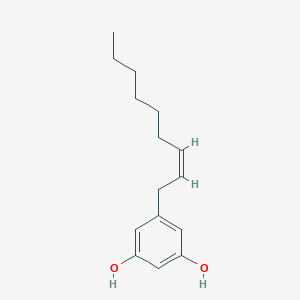

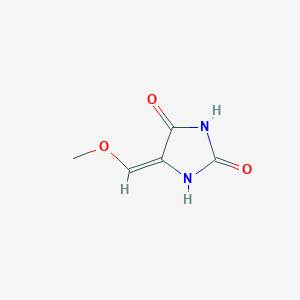

Neplanocin A is a member of purines and a nucleoside analogue.

Neplanocin A is a natural product found in Streptomyces citricolor and Actinoplanes regularis with data available.

Applications De Recherche Scientifique

Activité antivirale

La néplanocine A et ses analogues ont attiré l'attention dans les domaines de la chimie biologique et médicinale en raison de leurs activités antivirales puissantes et à large spectre . Cela fait d'eux des agents thérapeutiques potentiels pour diverses maladies virales.

Activité antitumorale

En plus de leurs propriétés antivirales, les analogues de la this compound présentent également des activités antitumorales . Cette activité à large spectre contre divers types de cellules cancéreuses en fait un domaine de recherche prometteur en oncologie.

Synthèse d'analogues de la this compound fluorée

La synthèse d'analogues de la this compound fluorée a été développée en utilisant la fluoration électrophile stéréosélective et la déshydrosilylation catalysée au palladium . Cela fournit un accès facile aux intermédiaires clés qui pourraient contribuer à élargir davantage les études de relation structure-activité des analogues de la this compound.

Inhibition de la S-adénosylhomocystéine hydrolase

La this compound fluorée (F-NepA), un inhibiteur de la S-adénosylhomocystéine hydrolase, a montré une activité antiproliférative puissante contre divers types de cellules cancéreuses, y compris les cancers du sein . Cela suggère un mécanisme d'action potentiel pour l'activité anticancéreuse des analogues de la this compound.

Traitement du cancer du sein triple négatif

F-NepA s'est avéré inhiber la croissance des cellules de cancer du sein triple négatif (TNBC) plus efficacement que les cellules de cancer du sein non-TNBC et les cellules épithéliales mammaires normales . Cela met en évidence F-NepA comme un candidat potentiel fort pour le traitement ciblé du TNBC à expression élevée de DOT1L.

Inhibition de la méthylation de l'histone H3

F-NepA a efficacement réduit le niveau de H3K79me2 dans les cellules TNBC MDA-MB-231 en inhibant l'activité de DOT1L . Cela suggère un mécanisme d'action épigénétique potentiel pour les analogues de la this compound.

Mécanisme D'action

Target of Action

Neplanocin A primarily targets the enzyme S-Adenosylhomocysteine Hydrolase (AdoHcy hydrolase) . This enzyme plays a crucial role in the biological methylation process, which is involved in a wide variety of biological processes such as modification of DNA, RNA, protein, and phospholipid .

Mode of Action

Neplanocin A is a cyclopentenyl analog of adenosine . It acts as a competitive inhibitor of AdoHcy hydrolase . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of AdoHcy hydrolase by Neplanocin A affects the biological methylation process . This process involves the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to various substrates. The inhibition of AdoHcy hydrolase leads to an increase in intracellular S-adenosylhomocysteine (AdoHcy), which is a potent inhibitor of AdoMet-dependent methyltransferases .

Pharmacokinetics

It is known that the compound is metabolized in vivo . The metabolism of Neplanocin A leads to the formation of stable metabolites

Result of Action

The inhibition of AdoHcy hydrolase by Neplanocin A leads to several molecular and cellular effects. It has been observed to be cytotoxic against cultured L5178Y lymphoma cells and exhibited significant antitumor activity in mice bearing L1210 leukemia . Moreover, novel Neplanocin A derivatives have been identified as potent and selective inhibitors of hepatitis B virus (HBV) replication in vitro .

Analyse Biochimique

Biochemical Properties

Neplanocin A is a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase . This enzyme is responsible for the reversible hydration of S-adenosyl-L-homocysteine into adenosine and homocysteine . The inhibition of AdoHcy hydrolase by Neplanocin A leads to the intracellular accumulation of AdoHcy, elevating the ratio of AdoHcy to S-adenosylmethionine (SAM) and inhibiting SAM-dependent methyltransferase .

Cellular Effects

Neplanocin A has been observed to be cytotoxic against cultured L5178Y lymphoma cells . It also exhibits significant antitumor activity in mice bearing L1210 leukemia, increasing the life span by 120% at 5 mg/kg/day . Furthermore, Neplanocin A effectively downregulates the level of H3K79me2 in MDA-MB-231 TNBC cells by inhibiting DOT1L activity .

Molecular Mechanism

Neplanocin A exerts its effects at the molecular level primarily through the inhibition of AdoHcy hydrolase . This leads to an increase in the intracellular levels of AdoHcy, which in turn inhibits SAM-dependent methyltransferase . The inhibition of this enzyme disrupts various cellular processes, including gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Neplanocin A in laboratory settings are limited, it has been observed that Neplanocin A forms crystals and is stable at acidic or alkaline pH .

Dosage Effects in Animal Models

It has been reported that Neplanocin A exhibits significant antitumor activity in mice bearing L1210 leukemia .

Metabolic Pathways

Neplanocin A is involved in the metabolic pathway of AdoHcy . By inhibiting AdoHcy hydrolase, Neplanocin A disrupts the conversion of AdoHcy into adenosine and homocysteine .

Propriétés

IUPAC Name |

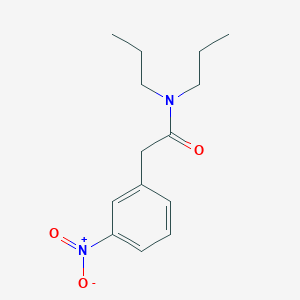

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGWUUDOWNZAGW-VDAHYXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30993658 | |

| Record name | 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72877-50-0 | |

| Record name | (-)-Neplanocin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72877-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neplanocin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.